9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the class of purine derivatives. This compound features a purine ring structure with a dichlorobenzyl group and dimethyl amine substitutions, which contribute to its unique chemical properties and potential biological activities. The compound is of interest in various scientific applications, particularly in pharmacology due to its interaction with purinergic receptors.
The compound is typically synthesized in laboratory settings, utilizing specific starting materials such as 3,4-dichlorobenzyl chloride and 2-chloropurine. The synthesis can be optimized for yield and purity using advanced techniques and reagents.
This compound is classified as a purine derivative, specifically a substituted purine. Its molecular formula is with a molecular weight of approximately . It has the CAS number 115204-65-4, which uniquely identifies it in chemical databases.
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- involves several key steps:
The reaction conditions are critical for maximizing yield and minimizing byproducts. Typically, the reaction is performed under reflux conditions to facilitate complete conversion of reactants into products. The use of high-purity solvents and reagents is essential for achieving the desired purity levels.
The molecular structure of 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- can be represented by the following identifiers:
The structural representation highlights the purine ring system with various substituents that influence its chemical behavior and biological activity.
| Property | Value |
|---|---|
| CAS Number | 115204-65-4 |
| InChI | InChI=1S/C14H12Cl3N5/c1-21(2)12... |
| InChI Key | UXZRHGZAUJYLRH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl |
9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
The physical properties of 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- include:
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
This compound has several scientific uses:
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0